3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is an organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of tert-butylamidoxime with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride . The reaction is carried out in a solvent like dimethylformamide under controlled temperature conditions to ensure the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of piperidine derivatives.
Scientific Research Applications
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties and ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used in studies to understand its interactions with various enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 4-(5-Methoxymethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- 3-(But-3-yn-1-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Uniqueness
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications in drug design and materials science.
Properties
IUPAC Name |
3-tert-butyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-5-4-6-12-7-8;/h8,12H,4-7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRGQQOUAGZQBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CCCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-36-5 | |
Record name | Piperidine, 3-[3-(1,1-dimethylethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.